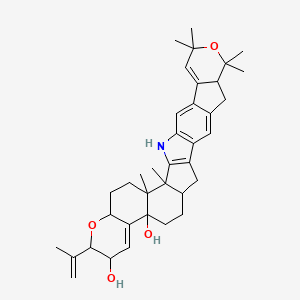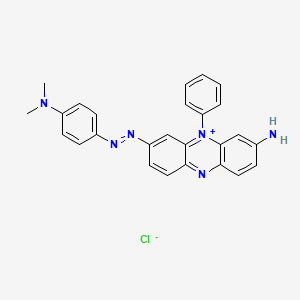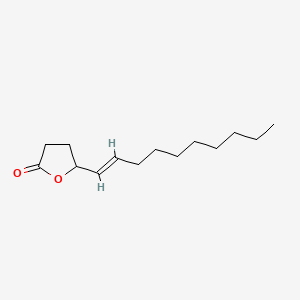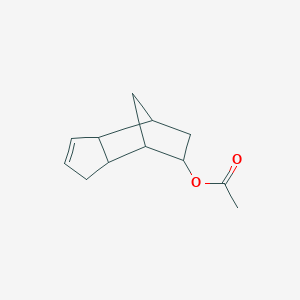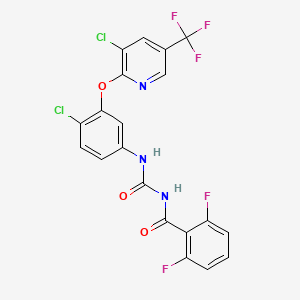
Fluazuron
Overview
Description
Fluazuron is an insect growth regulator belonging to the class of benzoylphenyl urea derivatives. It functions as a chitin synthesis inhibitor, specifically interfering with chitin formation in ticks during engorgement, molting, and hatching . This compound is primarily used for tick control in beef cattle and is applied topically as a pour-on treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluazuron involves the use of 2,6-difluorobenzamide as an initiator. The synthesis process includes several steps, such as the reaction of 2,6-difluorobenzamide with oxalyl chloride to form an intermediate, followed by the reaction with 3-chloro-5-trifluoromethyl-2-pyridinyloxy-4-chlorophenylamine . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the use of solvents like toluene and methylene chloride, and reagents such as potassium carbonate and oxalyl chloride . The final product is purified through filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Fluazuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving the replacement of halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated this compound, amine derivatives, and various substituted this compound compounds .
Scientific Research Applications
Fluazuron has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study chitin synthesis inhibition and its effects on insect growth.
Biology: this compound is employed in research on tick physiology and the development of resistance mechanisms.
Medicine: The compound is investigated for its potential use in controlling tick-borne diseases.
Industry: this compound is widely used in the cattle industry for tick control, improving cattle health and productivity
Mechanism of Action
Fluazuron exerts its effects by inhibiting chitin synthesis in ticks. Chitin is a crucial component of the tick’s exoskeleton, and its inhibition leads to impaired development and molting. The compound targets enzymes involved in the final stages of chitin synthesis, disrupting the formation of the exoskeleton and ultimately leading to the death of the tick .
Comparison with Similar Compounds
Fluazuron is unique among chitin synthesis inhibitors due to its specific action on ticks. Similar compounds include:
Diflubenzuron: Another benzoylphenyl urea derivative used as an insect growth regulator.
Lufenuron: A chitin synthesis inhibitor used for flea control in pets.
Hexaflumuron: Used in termite control, also a chitin synthesis inhibitor.
This compound stands out due to its high efficacy in controlling tick populations in cattle and its specific application as a pour-on treatment .
Properties
IUPAC Name |
N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNVPAUWYHLQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2F5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046556 | |
| Record name | Fluazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86811-58-7 | |
| Record name | Fluazuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86811-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazuron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086811587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazuron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUAZURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB0PV6I7L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fluazuron belongs to the benzoylphenylurea class of insecticides, which act as insect growth regulators (IGRs). Specifically, this compound disrupts the formation of chitin [, ], a vital component of insect exoskeletons, during tick engorgement, molting, and hatching []. This disruption ultimately leads to the death of the insect.
A: this compound primarily affects the larval and nymphal stages of ticks [, , ] by disrupting the molting process. It also exhibits high efficacy against adult female ticks, significantly reducing their egg production [, ].
A: Yes, this compound treatment can lead to noticeable morphological changes in ticks. Studies have observed smaller hypostomes and chelicerae, poorly sclerotized scutum, fewer sensilla and pores, and damage to various other chitinous structures []. These malformations can hinder the tick's ability to feed, develop, and reproduce.
A: this compound demonstrates high efficacy against several tick species, including Rhipicephalus (Boophilus) microplus [, , ], Rhipicephalus sanguineus [], and Rhipicephalus decoloratus []. Studies highlight its long-lasting effects, protecting cattle from tick infestations for extended periods [, ].
A: Preliminary in silico and in vitro studies indicate that this compound might act as a potential inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) []. This receptor plays a role in bladder cancer progression, and this compound demonstrated antiproliferative effects in human bladder cancer cell lines []. Further research is needed to explore its potential as an anticancer drug.
A: While this compound has been considered a reliable acaricide for some time, recent studies have reported emerging resistance in certain regions [, ]. The prevalence and mechanisms of this resistance are being investigated.
A: Alarmingly, studies in Brazil have detected resistance to all existing classes of acaricides, including this compound, in a single isolate of Rhipicephalus microplus []. This highlights the pressing need for new acaricides and alternative tick control strategies.
A: Several factors contribute to acaricide resistance, including the extensive and often inappropriate use of these chemicals []. Incorrect dosage estimation and a lack of understanding regarding withdrawal periods can exacerbate resistance development [].
A: Following topical or subcutaneous administration in cattle, this compound is slowly absorbed and eliminated from the body [, ]. It is primarily excreted unchanged in feces and urine [].
A: this compound exhibits a long half-life in cattle, ranging from 12 to 56 hours depending on the route of administration and the specific pharmacokinetic parameter studied [, ].
A: Yes, studies comparing subcutaneous and topical administration routes have shown differences in the absorption rate and plasma concentration profiles of this compound [, ].
A: this compound residues can persist in animal tissues, particularly fat, for extended periods []. This raises concerns about potential residues in meat and milk products. Proper withdrawal periods and adherence to regulatory guidelines are crucial to ensure food safety.
A: Yes, studies have shown that this compound can be transferred through milk to suckling calves []. This highlights the importance of considering the potential exposure of calves when treating lactating cows with this compound.
A: While this compound is generally considered safe for livestock, accidental exposure in humans raises concerns about potential toxicological effects. Research suggests possible genotoxicity and immunotoxic effects, including a reduction in CD8 T lymphocyte counts and interferon gamma production [].
A: this compound is commercially available in various formulations, including pour-on solutions [, , ] and injectable solutions [, ]. These formulations allow for different application methods and may influence the drug's pharmacokinetics.
A: High-performance liquid chromatography (HPLC) with UV or MS/MS detection is commonly employed to quantify this compound in various matrices, including plasma, tissues [], and even environmental samples [].
A: Yes, recent research has focused on developing ultra-high-performance liquid chromatography (UHPLC) methods for this compound quantification in bovine tissues []. These methods offer improved sensitivity and reduced analysis time compared to traditional HPLC methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)

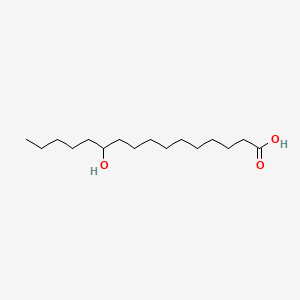
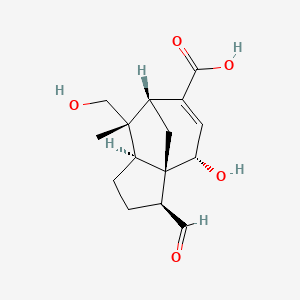
![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)
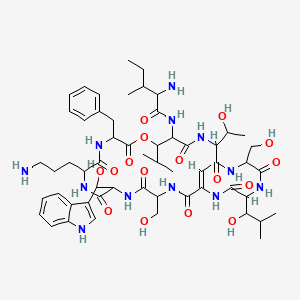
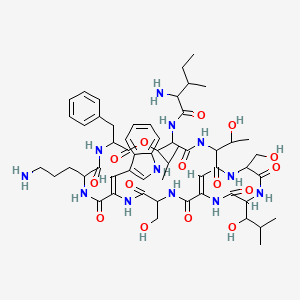
![(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol](/img/structure/B1672786.png)
